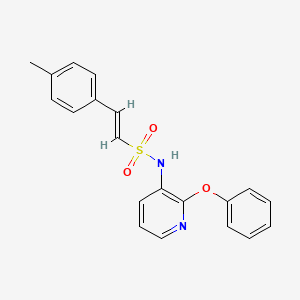

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide

Description

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide is a member of the (E)-N-aryl-2-arylethenesulfonamide class, characterized by a sulfonamide bridge linking two aromatic systems in an E-configuration. The compound features a 4-methylphenyl group on the ethene moiety and a 2-phenoxypyridin-3-yl substituent on the sulfonamide nitrogen. This structural arrangement confers unique electronic and steric properties, distinguishing it from analogues with alternative substituents.

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-16-9-11-17(12-10-16)13-15-26(23,24)22-19-8-5-14-21-20(19)25-18-6-3-2-4-7-18/h2-15,22H,1H3/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUBIHLCTDCIOG-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(N=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(N=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of (E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide

This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The structure suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic moieties.

Antimicrobial Properties

Sulfonamides are primarily recognized for their antimicrobial activity. They inhibit bacterial growth by interfering with folic acid synthesis. While specific studies on this compound may be limited, related sulfonamide derivatives have demonstrated significant activity against a range of bacteria and fungi.

Anti-inflammatory Effects

Some sulfonamide compounds exhibit anti-inflammatory properties by modulating immune responses. This could be relevant for this compound, particularly in conditions like rheumatoid arthritis or inflammatory bowel disease.

Potential Anticancer Activity

Recent studies have shown that certain sulfonamides can induce apoptosis in cancer cells. The unique structural features of this compound may enhance its potential as an anticancer agent, warranting further investigation.

Case Studies

- Antibacterial Activity : A study on related compounds showed that modifications in the phenyl and pyridine rings significantly affected antibacterial potency against Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Mechanisms : Research indicated that sulfonamides could inhibit the production of pro-inflammatory cytokines, suggesting a pathway through which this compound might exert its effects.

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain sulfonamide derivatives could inhibit cell proliferation and promote cell cycle arrest, indicating potential therapeutic applications in oncology.

Data Tables

| Activity Type | Related Compound | Effect Observed |

|---|---|---|

| Antimicrobial | Sulfanilamide | Inhibition of bacterial growth |

| Anti-inflammatory | Sulfamethoxazole | Reduced cytokine production |

| Anticancer | Sulfadiazine | Induction of apoptosis in cancer cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

The 2-phenoxypyridin-3-yl group introduces a nitrogen-containing heterocycle, which may enhance hydrogen-bonding interactions compared to purely phenyl-based analogues (e.g., 6s, 6v) .

Synthetic Pathways: The synthesis of analogous compounds (e.g., 6s, 6t) typically involves condensation of sulfamoylacetic acid derivatives with aryl aldehydes, followed by dehydration or reduction steps . The target compound likely follows a similar route, though starting materials would differ (e.g., 2-phenoxypyridin-3-amine vs. 4-methoxy-3-nitroaniline).

Physicochemical Properties: Melting points for analogues range from 132–184°C, influenced by substituent polarity and crystal packing. The absence of polar groups (e.g., nitro, amino) in the target compound may result in a lower melting point . The pyridine-phenoxy moiety could improve solubility in polar solvents compared to trimethoxyphenyl analogues (e.g., 6s) .

Biological Implications: While the target compound's activity is unspecified, structural relatives with nitro or amino groups (e.g., 6s, 6v) exhibit enhanced bioactivity, likely due to improved target binding or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.